2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione
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Overview
Description
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and carbonyl groups at the 4 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) in three-component coupling reactions has been reported to be effective in producing various pyrimidine derivatives in a single step .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-pyrimidine-4,6-diol
- 2-Methylmercaptobarbituic acid
- 2-Methylthio-4,6-pyrimidinedione
- 2-Methylthiopyrimidine-4,6-dione
- 4,6-Dihydroxy-2-methylmercaptopyrimidine
- 4,6-Dihydroxy-2-methylthiopyrimidine
Uniqueness
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
59640-59-4 |
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Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-7-5(9)2-6(10)8-4/h2-3H2,1H3,(H,7,8,9,10) |
InChI Key |
OXCQVYUDXBTUBC-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC(=O)CC(=O)N1 |
Origin of Product |
United States |
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